molecular formula C22H24N4 B378131 2-PHENYL-1-(2-PIPERIDINOETHYL)-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE

2-PHENYL-1-(2-PIPERIDINOETHYL)-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE

Cat. No.: B378131
M. Wt: 344.5g/mol
InChI Key: OCOYXPRIWSLHAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-PHENYL-1-(2-PIPERIDINOETHYL)-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE is a heterocyclic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 2-PHENYL-1-(2-PIPERIDINOETHYL)-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives, followed by cyclization and further functionalization. One common method involves the reaction of ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulphite, under mild conditions . The resulting benzimidazole derivative can then be further modified to introduce the piperidin-1-ylethyl group.

Chemical Reactions Analysis

2-PHENYL-1-(2-PIPERIDINOETHYL)-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced with other nucleophiles.

    Hydrolysis: Hydrolysis of the compound can lead to the formation of corresponding amines and carboxylic acids.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-PHENYL-1-(2-PIPERIDINOETHYL)-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

2-PHENYL-1-(2-PIPERIDINOETHYL)-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE is unique due to its specific structural features and biological activities. Similar compounds include:

Properties

Molecular Formula

C22H24N4

Molecular Weight

344.5g/mol

IUPAC Name

2-phenyl-3-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole

InChI

InChI=1S/C22H24N4/c1-3-9-18(10-4-1)21-17-26-20-12-6-5-11-19(20)23-22(26)25(21)16-15-24-13-7-2-8-14-24/h1,3-6,9-12,17H,2,7-8,13-16H2

InChI Key

OCOYXPRIWSLHAL-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCN2C(=CN3C2=NC4=CC=CC=C43)C5=CC=CC=C5

Canonical SMILES

C1CCN(CC1)CCN2C(=CN3C2=NC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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